

Application Note: Cellular Profiling & Functional Assessment of 4-Benzyl-2-homomorpholinecarboxylic acid

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Compound of Interest

Compound Name:	4-Benzyl-2-homomorpholinecarboxylic acid
CAS No.:	1141669-59-1
Cat. No.:	B1528900

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Executive Summary & Scientific Rationale

4-Benzyl-2-homomorpholinecarboxylic acid (CAS: 1141669-59-1; Systematic name: 4-benzyl-1,4-oxazepane-2-carboxylic acid) represents a privileged "homomorpholine" (1,4-oxazepane) scaffold.[1] In modern drug discovery, this structure is highly valued as a conformationally constrained amino acid analogue. Its seven-membered ring system offers unique vector geometry compared to the classic six-membered morpholine rings found in approved mTOR inhibitors (e.g., Bosutinib, various PI3K inhibitors) and neuroactive agents.

This Application Note provides a standardized workflow for evaluating this compound in a cell-based setting. We focus on three critical pillars of early-stage profiling:

- **Biocompatibility:** Establishing solubility limits and cellular stability.
- **Cytotoxicity Profiling:** Defining the therapeutic window using metabolic activity assays.

- Functional Interrogation (mTOR/Signaling): Given the structural homology of N-substituted morpholines/homomorpholines to known kinase inhibitors, we provide a protocol for assessing modulation of the mTOR pathway, a common target for this chemical class.

Compound Preparation & Handling[2][3][4]

Objective: To generate a stable, precipitant-free stock solution suitable for cell culture without inducing solvent toxicity.

- Molecular Weight: 235.28 g/mol [1]
- Formula: $C_{13}H_{17}NO_3$ [1][2]
- Solubility Profile: High lipophilicity expected due to the N-benzyl moiety.

Protocol A: Stock Solution Preparation

- Weighing: Accurately weigh 10 mg of **4-Benzyl-2-homomorpholinecarboxylic acid** into a sterile, antistatic microcentrifuge tube.
- Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade ($\geq 99.9\%$).
 - Rationale: The carboxylic acid and benzyl group combination requires a polar aprotic solvent to disrupt intermolecular hydrogen bonding while solvating the hydrophobic tail.
- Dissolution: Add DMSO to achieve a 50 mM master stock.
 - Calculation:[ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)
[\[3\]](#)
 - For 10 mg: Add ~850 μ L DMSO. Vortex for 30 seconds.
- Sterilization: Do not autoclave. Filter sterilize using a 0.22 μ m PTFE syringe filter if using in long-term (>24h) assays. Nylon filters may bind the benzyl group.
- Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Assay 1: Cell Viability & Cytotoxicity (Therapeutic Window)

Objective: Determine the IC₅₀ (inhibitory concentration) of the compound to distinguish between specific signaling effects and general cell death.

Method: CellTiter-Glo® (ATP Quantification) or MTT Assay. Cell Line Model: HepG2 (Liver carcinoma) or HEK293 (Kidney epithelial) – standard toxicology models.

Step-by-Step Protocol

- Seeding:
 - Seed cells in 96-well white-walled plates (for luminescence) at 5,000 cells/well in 100 µL complete media (DMEM + 10% FBS).
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
- Compound Dilution (Serial):
 - Prepare a 2x Intermediate Plate in culture media (max DMSO 0.5%).
 - Range: 0.1 µM to 100 µM (8-point dose response, 1:3 dilutions).
 - Control: Vehicle control (0.5% DMSO in media) and Positive Control (10 µM Staurosporine).
- Treatment:
 - Remove culture media from cell plate.
 - Add 100 µL of compound-containing media per well.
 - Incubate for 48 hours.
- Readout (CellTiter-Glo):
 - Equilibrate plate to Room Temperature (RT) for 30 mins.

- Add 100 μ L CellTiter-Glo reagent.
- Orbitally shake for 2 mins (lysis). Incubate 10 mins (signal stabilization).
- Measure Luminescence (Integration time: 1s).

Data Analysis Template

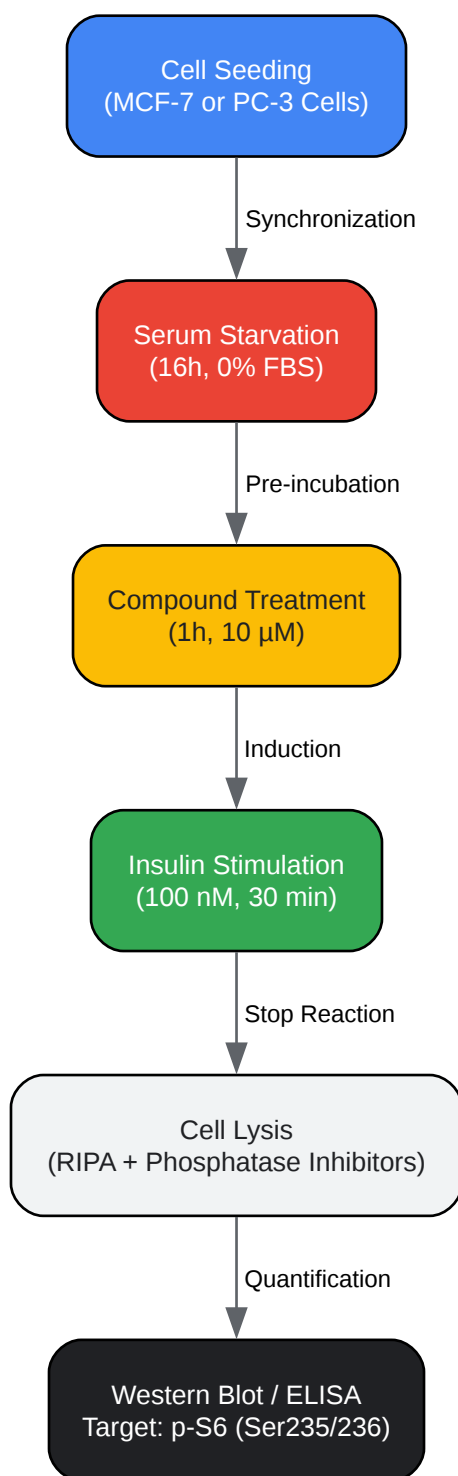
Concentration (μ M)	Log[Conc]	Luminescence (RLU)	% Viability (vs DMSO)
100.0	2.0	[Data]	[Calc]
33.3	1.52	[Data]	[Calc]
... [1] [4] [2] [3] [5]
0.1	-1.0	[Data]	[Calc]

- Calculation:

Assay 2: Functional Screen – mTOR Pathway Modulation

Scientific Context: Homomorpholine scaffolds are structural homologues to morpholines, which are pharmacophores in several PI3K/mTOR inhibitors. The 4-benzyl group mimics the hydrophobic pocket binding seen in ATP-competitive inhibitors. Objective: Assess if **4-Benzyl-2-homomorpholinecarboxylic acid** inhibits mTORC1 signaling by measuring the phosphorylation of downstream target S6 Ribosomal Protein (p-S6).

Experimental Workflow Diagram



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Caption: Workflow for assessing homomorpholine-induced inhibition of mTORC1 signaling via p-S6 quantification.

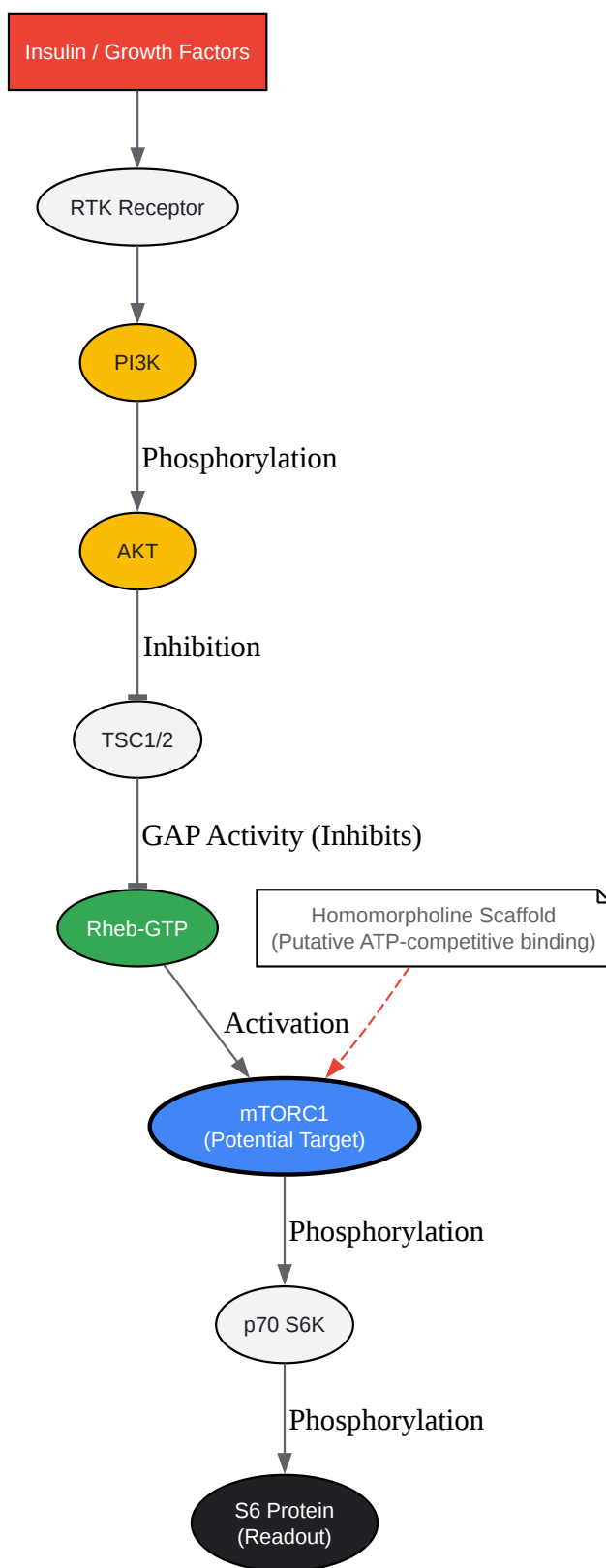
Step-by-Step Protocol

- Cell Preparation:
 - Use MCF-7 or PC-3 cells (high basal mTOR activity).
 - Seed in 6-well plates (cells/well).
- Starvation (Critical Step):
 - Once 70% confluent, wash 2x with PBS.
 - Add serum-free media. Incubate overnight (16h). This reduces background noise from growth factors.
- Treatment:
 - Pre-treat cells with 10 μ M **4-Benzyl-2-homomorpholinecarboxylic acid** for 1 hour.
 - Controls: DMSO (Negative), Rapamycin (20 nM, Positive Control).
- Stimulation:
 - Add Insulin (final conc. 100 nM) directly to the wells for 30 minutes to robustly activate the PI3K/mTOR pathway.
- Lysis & Protein Extraction:
 - Place plate on ice. Wash 2x with cold PBS.
 - Add 150 μ L RIPA buffer (supplemented with Protease/Phosphatase Inhibitor Cocktail).
 - Scrape cells, collect lysate, centrifuge at 14,000 x g for 15 mins at 4°C.
- Detection (Western Blot):
 - Load 20 μ g protein/lane on 10% SDS-PAGE.

- Primary Antibody: Anti-Phospho-S6 Ribosomal Protein (Ser235/236) [1:1000].
- Secondary Antibody: HRP-conjugated Anti-Rabbit [1:5000].
- Normalization: Re-probe membrane for Total S6 Protein or
-Actin.

Mechanistic Pathway Visualization

Understanding where the homomorpholine scaffold likely interacts requires mapping the PI3K/mTOR cascade.



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Caption: Signal transduction pathway highlighting the putative intervention point of morpholine/homomorpholine derivatives at the mTORC1 complex.

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